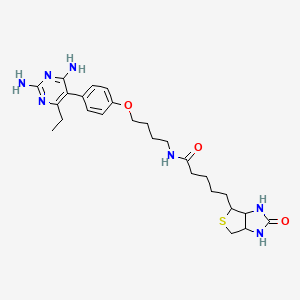

Pyrimethamine Biotin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimethamine Biotin is a biotin derivative of pyrimethamine, a potent inhibitor of Mdr-1 (P-glycoprotein). Pyrimethamine is an antiparasitic drug used in the prevention and treatment of toxoplasmosis and malaria . The combination of these two compounds enhances the effectiveness of pyrimethamine by preventing the efflux of active compounds from the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

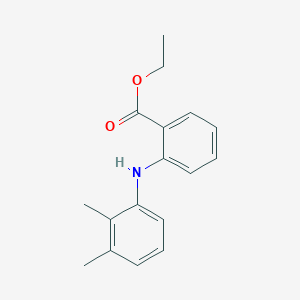

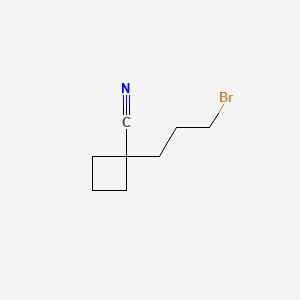

The synthesis of pyrimethamine typically begins with p-chlorophenylacetonitrile, which undergoes a condensation reaction with ethyl propionate ester. The product of this reaction then reacts with diazomethane to form an enol ether, which subsequently reacts with free guanidine in a second condensation reaction . The biotin derivative is then synthesized by conjugating biotin to pyrimethamine through a suitable linker.

Industrial Production Methods

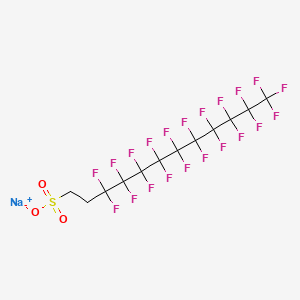

Industrial production of pyrimethamine involves large-scale chemical synthesis using the aforementioned synthetic routes. The production of biotin, on the other hand, can be achieved through chemical synthesis or microbial fermentation. Microbial production offers an environmentally sustainable alternative with promising prospects .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrimethamine Biotin undergoes various chemical reactions, including:

Oxidation: Pyrimethamine can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction reactions can convert pyrimethamine to its amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring of pyrimethamine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Pyrimethamine N-oxide.

Reduction: Pyrimethamine amine derivatives.

Substitution: Various substituted pyrimethamine derivatives.

Wissenschaftliche Forschungsanwendungen

Pyrimethamine Biotin has a wide range of scientific research applications:

Chemistry: Used as a tool to study the inhibition of Mdr-1 (P-glycoprotein) and its effects on drug resistance.

Biology: Employed in the study of cellular transport mechanisms and the role of biotin in metabolic processes.

Industry: Applied in the production of biotin-enriched supplements and pharmaceuticals.

Wirkmechanismus

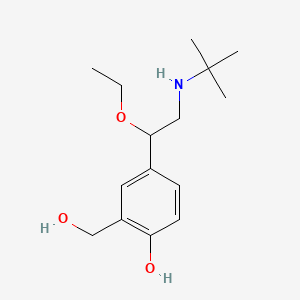

Pyrimethamine inhibits the dihydrofolate reductase of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver. The action of pyrimethamine against Toxoplasma gondii is greatly enhanced when used in conjunction with sulfonamides . Biotin, as a coenzyme, plays a role in protein synthesis, including the production of keratin .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trimethoprim: Another dihydrofolate reductase inhibitor used in combination with sulfamethoxazole for the treatment of bacterial infections.

Methotrexate: A folic acid antagonist used in the treatment of cancer and autoimmune diseases.

Sulfadoxine: Often used in combination with pyrimethamine for the treatment of malaria.

Uniqueness

Pyrimethamine Biotin is unique due to its dual functionality. It combines the antiparasitic properties of pyrimethamine with the metabolic benefits of biotin, enhancing its effectiveness in inhibiting Mdr-1 (P-glycoprotein) and preventing drug resistance .

Eigenschaften

Molekularformel |

C26H37N7O3S |

|---|---|

Molekulargewicht |

527.7 g/mol |

IUPAC-Name |

N-[4-[4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenoxy]butyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C26H37N7O3S/c1-2-18-22(24(27)33-25(28)30-18)16-9-11-17(12-10-16)36-14-6-5-13-29-21(34)8-4-3-7-20-23-19(15-37-20)31-26(35)32-23/h9-12,19-20,23H,2-8,13-15H2,1H3,(H,29,34)(H2,31,32,35)(H4,27,28,30,33) |

InChI-Schlüssel |

BFKUOZXULQKXMB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)

![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)

![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)